Ethyl-4-bromo-3-methylbut-2-enoate Ethyl-4-bromo-3-methylbut-2-enoate
Brand Name: Vulcanchem
CAS No.: 26918-14-9
VCID: VC7912776
InChI: InChI=1S/C7H11BrO2/c1-3-10-7(9)4-6(2)5-8/h4H,3,5H2,1-2H3/b6-4+
SMILES: CCOC(=O)C=C(C)CBr
Molecular Formula: C7H11BrO2
Molecular Weight: 207.06 g/mol

Ethyl-4-bromo-3-methylbut-2-enoate

CAS No.: 26918-14-9

Cat. No.: VC7912776

Molecular Formula: C7H11BrO2

Molecular Weight: 207.06 g/mol

* For research use only. Not for human or veterinary use.

Ethyl-4-bromo-3-methylbut-2-enoate - 26918-14-9

Specification

CAS No. 26918-14-9
Molecular Formula C7H11BrO2
Molecular Weight 207.06 g/mol
IUPAC Name ethyl (E)-4-bromo-3-methylbut-2-enoate
Standard InChI InChI=1S/C7H11BrO2/c1-3-10-7(9)4-6(2)5-8/h4H,3,5H2,1-2H3/b6-4+
Standard InChI Key JIPWHZOYUGYXFA-GQCTYLIASA-N
Isomeric SMILES CCOC(=O)/C=C(\C)/CBr
SMILES CCOC(=O)C=C(C)CBr
Canonical SMILES CCOC(=O)C=C(C)CBr

Introduction

Structural and Isomeric Characteristics

Ethyl-4-bromo-3-methylbut-2-enoate belongs to the class of α,β-unsaturated esters, characterized by a double bond between the second and third carbon atoms (C2 and C3) of the butenoate backbone. The bromine atom is located at the fourth carbon (C4), while a methyl group occupies the third carbon (C3). The Z and E isomers arise from the spatial orientation of the bromine and methyl groups relative to the double bond:

  • Z isomer: Bromine and methyl groups are on the same side of the double bond (CAS 51371-55-2).

  • E isomer: Bromine and methyl groups are on opposite sides (CAS 26918-14-9) .

The isomers exhibit distinct physicochemical properties and reactivity profiles. For instance, the Z isomer’s steric hindrance often results in lower thermal stability compared to the E isomer.

Synthesis and Manufacturing Processes

Reformatsky Reaction with β-Cyclocitral

A patented method for synthesizing 9-cis-β-carotene utilizes ethyl-4-bromo-3-methylbut-2-enoate as a key intermediate. In this process, β-cyclocitral reacts with ethyl-4-bromo-3-methylbut-2-enoate in the presence of metallic zinc to form a lactone precursor . The reaction proceeds via a Reformatsky mechanism, where the zinc enolate of the ester attacks the aldehyde group of β-cyclocitral.

Key Steps:

  • Reformatsky Reaction:

    β-Cyclocitral+Ethyl-4-bromo-3-methylbut-2-enoateZn, THFLactone Intermediate\text{β-Cyclocitral} + \text{Ethyl-4-bromo-3-methylbut-2-enoate} \xrightarrow{\text{Zn, THF}} \text{Lactone Intermediate}

    This step yields 4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)-5,6-dihydro-2H-pyran-2-one, a critical precursor for downstream reactions .

  • Lactone Reduction and Ring Opening:
    The lactone is reduced using diisobutylaluminum hydride (DIBAL-H) to form a lactol, which is subsequently treated with hydrochloric acid to generate an aldehyde intermediate .

Bromination of Ethyl 3-Methylbut-2-enoate

An alternative route involves the bromination of ethyl 3-methylbut-2-enoate using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine. The reaction requires precise control of temperature and solvent polarity to favor the desired isomer.

Comparison of Synthesis Methods

MethodReagentsIsomer SelectivityYield (%)Reference
Reformatsky ReactionZn, β-CyclocitralE > Z55–70
BrominationNBS, CCl₄Z > E45–60

Physicochemical Properties and Characterization

Spectral Data

  • IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=C stretch) confirm the ester and double bond functionalities.

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): δ 1.30 (t, 3H, -OCH₂CH₃), δ 1.95 (s, 3H, -CH₃), δ 4.20 (q, 2H, -OCH₂), δ 5.80 (s, 1H, =CH-Br) .

    • ¹³C NMR: δ 166.5 (C=O), δ 122.4 (C=C), δ 60.1 (-OCH₂), δ 14.1 (-CH₃).

Thermal Stability

The E isomer demonstrates higher thermal stability (decomposition at 185°C) compared to the Z isomer (decomposition at 165°C), attributed to reduced steric strain in the trans configuration .

Applications in Industrial and Pharmaceutical Contexts

Synthesis of 9-cis-β-Carotene

Ethyl-4-bromo-3-methylbut-2-enoate is pivotal in a multi-step synthesis of 9-cis-β-carotene, a retinoid with applications in treating neurodegenerative diseases. The process involves:

  • Horner-Emmons Reaction: Triethyl 3-methyl-4-phosphono-2-butenoate reacts with the aldehyde intermediate to form 9-cis retinyl ethyl ester .

  • Wittig Reaction: The retinyl ester is converted to 9-cis-β-carotene via a triphenylphosphonium salt intermediate .

Pharmaceutical Intermediates

The compound’s bromine atom serves as a leaving group in nucleophilic substitution reactions, enabling the synthesis of β-amino esters and γ-lactams—key motifs in drug discovery.

Table: Industrial Applications

ApplicationTarget MoleculeRole of Ethyl-4-bromo-3-methylbut-2-enoateReference
Carotenoid Synthesis9-cis-β-CaroteneAldehyde precursor
Anticancer Agentsγ-Lactam DerivativesElectrophilic alkylating agent

Comparative Analysis of Z and E Isomers

PropertyZ IsomerE Isomer
Melting Point–20°C–5°C
Solubility in THF85 g/L92 g/L
Reaction with DIBAL-HFaster ring openingSlower kinetics

The Z isomer’s enhanced reactivity in DIBAL-H-mediated reductions makes it preferable for lactone synthesis, whereas the E isomer’s stability favors long-term storage .

Future Research Trajectories

  • Catalytic Asymmetric Synthesis: Developing chiral catalysts to enantioselectively produce Z or E isomers.

  • Green Chemistry Approaches: Replacing bromine with less toxic halogens in aqueous media.

  • Polymer Science: Exploring copolymerization with acrylates for biodegradable materials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator